1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-d]pyrazol-4-one, or abbreviated as DCPMIP, is a novel compound that has been studied for its potential applications in various scientific fields. DCPMIP has a diverse range of biological activities, including anti-inflammatory, antioxidant, and anti-cancer properties.
Wissenschaftliche Forschungsanwendungen
DCPMIP has been studied for its potential applications in various scientific fields. It has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been studied for its potential use in the treatment of diseases such as diabetes, Alzheimer's disease, and Parkinson's disease. It has also been studied for its potential use in the treatment of HIV and other viral infections.
Wirkmechanismus
The exact mechanism of action of DCPMIP is not yet fully understood. However, it is believed to act by inhibiting the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). In addition, it is believed to act by modulating the activity of transcription factors and other proteins involved in the regulation of gene expression.
Biochemical and Physiological Effects
DCPMIP has been found to possess anti-inflammatory, antioxidant, and anti-cancer properties. In addition, it has been shown to modulate the activity of enzymes involved in the production of inflammatory mediators, such as cyclooxygenase-2 (COX-2). It has also been found to inhibit the activity of transcription factors and other proteins involved in the regulation of gene expression. Furthermore, it has been found to possess anti-diabetic and anti-viral properties.
Vorteile Und Einschränkungen Für Laborexperimente
DCPMIP has several advantages for lab experiments. First, it is a relatively simple compound to synthesize and is readily available in the market. Second, it is easily soluble in a variety of solvents, making it suitable for use in a wide range of laboratory experiments. Third, it is relatively stable and has a low toxicity profile. However, DCPMIP is also associated with several limitations. For example, it is not as potent as some other compounds, making it less suitable for use in certain experiments. In addition, it has a relatively short shelf life, making it unsuitable for long-term storage.
Zukünftige Richtungen
DCPMIP has many potential future directions. First, it could be used to develop new drugs to treat various diseases, such as diabetes, Alzheimer's disease, and Parkinson's disease. Second, it could be used to develop new drugs to treat viral infections, such as HIV. Third, it could be used to develop new drugs to treat cancer. Fourth, it could be used to develop new drugs to treat inflammation. Fifth, it could be used to develop new drugs to treat oxidative stress. Sixth, it could be used to develop new drugs to treat neurological disorders. Seventh, it could be used to develop new drugs to treat metabolic disorders. Finally, it could be used to develop new drugs to treat cardiovascular diseases.
Synthesemethoden
DCPMIP is a complex compound that is synthesized through a multi-step process. The first step involves the condensation of 2,4-dichlorophenylcarbonyl chloride and 4-methoxyphenylhydrazine to form a hydrazone intermediate. This intermediate is then reacted with indene-2,3-dione, which is then treated with a catalytic amount of sodium borohydride to form the final product, DCPMIP.
Eigenschaften
IUPAC Name |
1-(2,4-dichlorobenzoyl)-3-(4-methoxyphenyl)indeno[1,2-c]pyrazol-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H14Cl2N2O3/c1-31-15-9-6-13(7-10-15)21-20-22(16-4-2-3-5-17(16)23(20)29)28(27-21)24(30)18-11-8-14(25)12-19(18)26/h2-12H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHIPLTRBVGLYSQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=NN(C3=C2C(=O)C4=CC=CC=C43)C(=O)C5=C(C=C(C=C5)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H14Cl2N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-((2,4-Dichlorophenyl)carbonyl)-3-(4-methoxyphenyl)indeno[2,3-D]pyrazol-4-one |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.